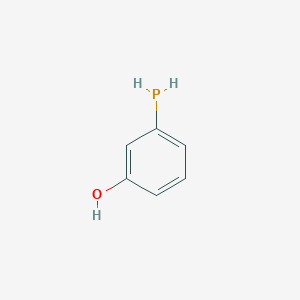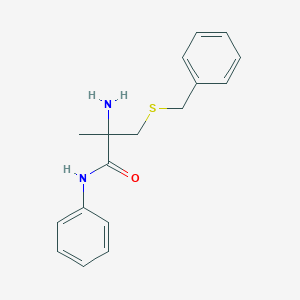![molecular formula C6H10F2NO3P B14511687 tert-Butyl [(difluorophosphoryl)methylidene]carbamate CAS No. 62779-36-6](/img/structure/B14511687.png)
tert-Butyl [(difluorophosphoryl)methylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(difluorophosphoryl)methylidene]carbamate is an organic compound that features a tert-butyl group, a difluorophosphoryl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl [(difluorophosphoryl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with difluorophosphoryl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(difluorophosphoryl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of difluorophosphoric acid derivatives.
Reduction: Formation of difluorophosphine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(difluorophosphoryl)methylidene]carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving carbamate groups.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl [(difluorophosphoryl)methylidene]carbamate involves its interaction with molecular targets through its difluorophosphoryl and carbamate groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of stable adducts with active site residues, thereby altering the function of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl [(difluorophosphoryl)methylidene]phosphonate
- tert-Butyl [(difluorophosphoryl)methylidene]sulfate
- tert-Butyl [(difluorophosphoryl)methylidene]amine
Uniqueness
tert-Butyl [(difluorophosphoryl)methylidene]carbamate is unique due to its combination of a difluorophosphoryl group and a carbamate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
62779-36-6 |
|---|---|
Molekularformel |
C6H10F2NO3P |
Molekulargewicht |
213.12 g/mol |
IUPAC-Name |
tert-butyl N-(difluorophosphorylmethylidene)carbamate |
InChI |
InChI=1S/C6H10F2NO3P/c1-6(2,3)12-5(10)9-4-13(7,8)11/h4H,1-3H3 |
InChI-Schlüssel |
NGQMBIHNBOCJBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=CP(=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


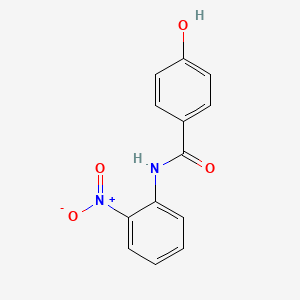

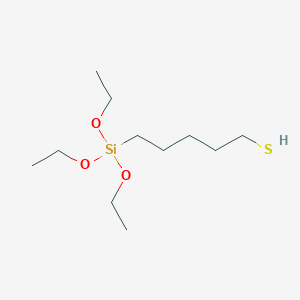
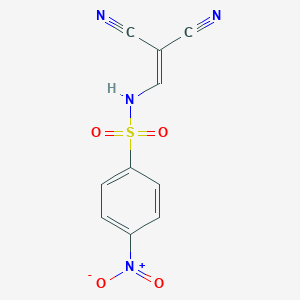
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
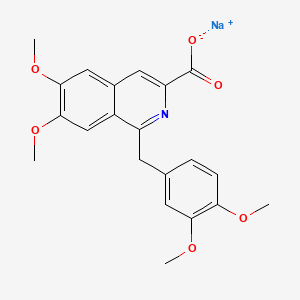
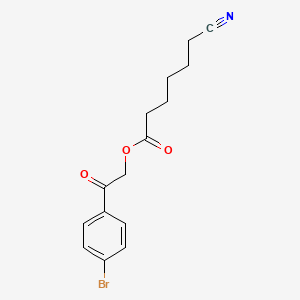

![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
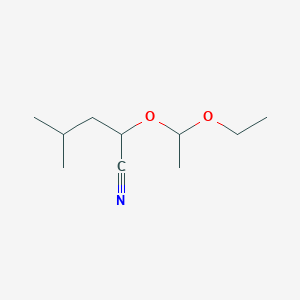
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
